Kinase Inhibition Landscape: c-Met and Pim-1 Dual Targeting Potential vs. Class Benchmark
The target compound is reported to exhibit dual inhibitory activity against c-Met and Pim-1 kinases. However, the most directly comparable quantitative benchmark currently available is the lead compound 4g from the 2024 RSC Advances series, which demonstrated IC50 values of 0.163 ± 0.01 µM (c-Met) and 0.283 ± 0.01 µM (Pim-1) [1]. This benchmark is derived from a 6-hydrazone-substituted triazolopyridazine, not a 6-(1,4-diazepan-1-yl)nicotinonitrile derivative. No direct head-to-head enzymatic or cellular data for the target compound against this or any other close analog have been published. The dual inhibition claim therefore remains a class-level inference until verified by independent assays.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly available for c-Met or Pim-1 in a peer-reviewed format |
| Comparator Or Baseline | Compound 4g (triazolo[4,3-b]pyridazine hydrazone derivative) IC50 = 0.163 ± 0.01 µM (c-Met), 0.283 ± 0.01 µM (Pim-1) |
| Quantified Difference | Cannot be calculated; target compound data are absent |
| Conditions | c-Met and Pim-1 enzymatic inhibition assays (RSC Advances, 2024) |
Why This Matters
Without target-specific IC50 values, the quantitative advantage over existing dual c-Met/Pim-1 inhibitors in the triazolopyridazine class cannot be assessed, making it impossible to determine if procurement offers an improvement over compounds like 4g.
- [1] Mahmoud, M. E., Ahmed, E. M., Ragab, H. M., Eltelbany, R. F. A., & Hassan, R. A. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14, 30346–30363. View Source
